molecular formula C7H16ClNO2S B12437187 Tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride

Tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride

Cat. No.: B12437187
M. Wt: 213.73 g/mol
InChI Key: MFMMMSJSZOFSKY-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.73 g/mol . . This compound is characterized by its tert-butyl ester group, amino group, and sulfanyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride typically involves the esterification of L-cysteine with tert-butyl alcohol in the presence of a strong acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting tert-butyl ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein modifications.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride involves its interaction with biological molecules through its functional groups. The amino group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-3-sulfanylpropanoate hydrochloride is unique due to the presence of both the amino and sulfanyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.73 g/mol

IUPAC Name

tert-butyl 2-amino-3-sulfanylpropanoate;hydrochloride

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)10-6(9)5(8)4-11;/h5,11H,4,8H2,1-3H3;1H

InChI Key

MFMMMSJSZOFSKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CS)N.Cl

Origin of Product

United States

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